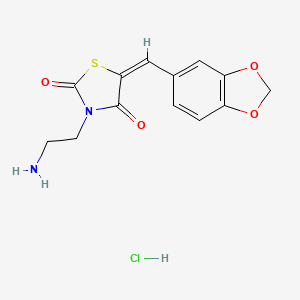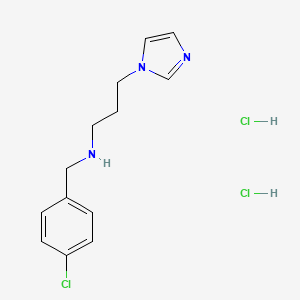![molecular formula C15H24N4 B6086437 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine, also known as MCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCPP is a derivative of piperazine and is commonly used as a pharmacological tool to study the effects of serotonin receptors in the central nervous system.
Mécanisme D'action
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine acts as a partial agonist at the 5-HT2C receptor subtype, which leads to the activation of downstream signaling pathways. The exact mechanism of action is still not fully understood, but it is believed that 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine may alter the activity of various neurotransmitters in the brain, including serotonin and dopamine.
Biochemical and Physiological Effects
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have a range of biochemical and physiological effects, including alterations in mood, appetite, and anxiety levels. 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to increase the release of various hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine is a useful pharmacological tool for studying the effects of serotonin receptors in the central nervous system. However, there are some limitations to its use, including its potential for off-target effects and its relatively low potency compared to other pharmacological tools.
Orientations Futures
There are several potential future directions for research involving 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more potent and selective 5-HT2C receptor agonists that could be used as therapeutic agents for various disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine and its potential for off-target effects. Finally, there is a need for more research on the potential therapeutic applications of 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine in various disease states.
Méthodes De Synthèse
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine can be synthesized through a multi-step process involving the reaction of 3-methylcyclohexylamine with 2-chloropyrimidine followed by the addition of piperazine. The resulting compound can then be purified through various chromatographic techniques to obtain a high purity product.
Applications De Recherche Scientifique
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has been used extensively in scientific research to study the effects of serotonin receptors in the central nervous system. Specifically, 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine is used as a pharmacological tool to study the 5-HT2C receptor subtype, which is implicated in various physiological processes including appetite regulation, anxiety, and mood regulation.
Propriétés
IUPAC Name |
2-[4-(3-methylcyclohexyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-13-4-2-5-14(12-13)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h3,6-7,13-14H,2,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZLAQFMCTJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-(5-methyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6086358.png)
![5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
![2-amino-7-[(2-methoxyquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086371.png)

![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)

![3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6086413.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6086416.png)

![2-(1-benzofuran-2-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086425.png)

![6-({4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B6086441.png)